molecular formula C18H25ClN2O2 B5380748 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide

1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide

Cat. No. B5380748
M. Wt: 336.9 g/mol
InChI Key: JBVMDZFPHBBJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received FDA approval in 2015.

Mechanism of Action

1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 works by irreversibly binding to the ATP-binding site of mutated EGFR, blocking its downstream signaling pathways and inhibiting cancer cell growth. It has a high selectivity for mutated EGFR, sparing normal cells from its effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 has been shown to have a favorable safety profile, with minimal side effects compared to other EGFR inhibitors. It has a shorter half-life than other EGFR inhibitors, allowing for more rapid clearance from the body. 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 has also been shown to have a lower incidence of skin rash, a common side effect of EGFR inhibitors.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 has been widely used in preclinical studies to investigate the mechanisms of EGFR signaling and resistance. Its selectivity for mutated EGFR allows for more specific targeting of cancer cells, reducing the risk of off-target effects. However, its irreversible binding to EGFR may limit its use in certain experiments where reversible inhibitors are required.

Future Directions

There are several future directions for the development and use of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291. One area of research is the investigation of combination therapies with other targeted agents or immunotherapies. Another area is the development of new EGFR inhibitors that can overcome resistance to 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 and other third-generation inhibitors. Additionally, further studies are needed to understand the long-term effects of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 on patient outcomes and survival.

Synthesis Methods

1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 is synthesized by reacting 4-chloroaniline with 4-(methoxymethyl)-4-azaheptane-1-ol to form 4-chloro-N-(4-hydroxy-4-azaheptyl)methylaniline. This intermediate is then reacted with cyclobutanecarboxylic acid chloride to form the final product, 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291.

Scientific Research Applications

1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC. It has been shown to be effective in patients with EGFR mutations, particularly the T790M mutation that is resistant to first-generation EGFR inhibitors. 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 has also been studied in combination with other therapies, such as chemotherapy and immune checkpoint inhibitors.

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-hydroxyazepan-4-yl)methyl]cyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c19-15-5-3-14(4-6-15)18(8-1-9-18)16(22)21-13-17(23)7-2-11-20-12-10-17/h3-6,20,23H,1-2,7-13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVMDZFPHBBJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCCNCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.